molecular formula C6H6INO2S B1624902 3-Iodobenzenesulfonamide CAS No. 50702-39-1

3-Iodobenzenesulfonamide

Cat. No.: B1624902
CAS No.: 50702-39-1
M. Wt: 283.09 g/mol
InChI Key: VDQBCIQHOXPLFI-UHFFFAOYSA-N
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Description

3-Iodobenzenesulfonamide is a chemical compound with the molecular formula C6H6INO2S . It has an average mass of 283.087 Da and a monoisotopic mass of 282.916382 Da . It is widely used in the field of organic chemistry due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom and a sulfonamide group . The compound has a density of 2.0±0.1 g/cm3, a boiling point of 402.4±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 52.1±0.4 cm3, a polar surface area of 69 Å2, and a polarizability of 20.7±0.5 10-24 cm3 . It also has a surface tension of 57.6±3.0 dyne/cm and a molar volume of 140.5±3.0 cm3 .

Scientific Research Applications

  • Chemical Synthesis and Compound Development : 3-Iodobenzenesulfonamide is utilized in the synthesis of various chemical compounds. For instance, it undergoes photostimulated S(RN)1 reactions with ketone enolates, leading to the creation of 2H-1,2-benzothiazine 1,1-dioxides. This reaction is significant in the field of organic chemistry for developing new compounds (Layman, Greenwood, Downey, & Wolfe, 2005). Additionally, copper-catalyzed amination of 2-iodobenzenesulfonamide has been developed, providing a general and efficient method for producing ortho-aminobenzenesulfonamides (Bahlaouan et al., 2011).

  • Palladium-Catalyzed Reactions : This compound is also involved in palladium-catalyzed reactions with allenes, which is a method for synthesizing benzosultams. Such reactions are crucial for developing new synthetic pathways in organic chemistry (Reddy & Swamy, 2014).

  • Development of Platinum Complexes : In the field of inorganic chemistry, this compound reacts with CS2 and KOH to yield potassium N-R-sulfonyldithiocarbimates. These compounds have been used to create new platinum(II) dithiocarbimato complexes, which are characterized by X-ray crystallography, demonstrating their potential in coordination chemistry (Amim et al., 2008).

  • Organic Sulfides and Alkenes Oxidation : Another application is in the synthesis of oligomeric iodosylbenzene sulfate, a water-soluble hypervalent iodine reagent useful for the oxidation of organic sulfides and alkenes. This process is relevant in the context of organic synthesis and the development of new reagents (Yusubov et al., 2009).

  • Antitumor and Antibacterial Research : There is also research into the potential antitumor and antibacterial applications of compounds derived from this compound. For instance, certain sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, providing insights into their potential use in cancer treatment (Owa et al., 2002).

Mechanism of Action

Target of Action

3-Iodobenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking the structure of PABA, this compound binds to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways that rely on this essential compound . Folic acid is crucial for the synthesis of nucleic acids, and its deficiency can lead to impaired DNA synthesis and cell division . This results in the bacteriostatic effect of this compound, limiting the growth and multiplication of bacteria .

Pharmacokinetics

They are readily absorbed orally, and high levels are achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential compound for bacterial survival, this compound exerts a bacteriostatic effect .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, resistance to one sulfonamide often indicates resistance to all, suggesting that the bacterial environment and its history of drug exposure can significantly impact the effectiveness of this compound .

Safety and Hazards

While specific safety data for 3-Iodobenzenesulfonamide is not available, it’s important to handle all chemical substances with care. Always refer to the safety data sheet of the specific compound for detailed information .

Properties

IUPAC Name

3-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQBCIQHOXPLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459197
Record name 3-iodobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50702-39-1
Record name 3-iodobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodobenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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